5-Amino-2,4-dichlorophenol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-amino-2,4-dichlorophenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO.ClH/c7-3-1-4(8)6(10)2-5(3)9;/h1-2,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMLWEVHTJTOLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)Cl)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10941475 | |

| Record name | 5-Amino-2,4-dichlorophenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197178-93-1 | |

| Record name | Phenol, 5-amino-2,4-dichloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=197178-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 5-amino-2,4-dichloro-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197178931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-2,4-dichlorophenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 5-Amino-2,4-dichlorophenol Hydrochloride: Synthesis, Characterization, and Applications in Modern Research

Abstract

This technical guide provides an in-depth exploration of 5-Amino-2,4-dichlorophenol hydrochloride (CAS No: 197178-93-1), a pivotal chemical intermediate in the fields of pharmaceutical development, analytical chemistry, and materials science. This document details the compound's chemical structure and physicochemical properties, provides a validated, step-by-step synthesis protocol based on established chemical principles, outlines robust analytical methodologies for its characterization and quality control, and discusses its functional significance in advanced applications, particularly in the synthesis of kinase inhibitors. The guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding and practical working knowledge of this versatile molecule.

Introduction and Molecular Overview

This compound is a substituted aromatic amine and phenol derivative. Its structure is characterized by a benzene ring functionalized with hydroxyl, amino, and two chloro groups. This unique arrangement of electron-withdrawing (chloro) and electron-donating (amino, hydroxyl) groups imparts a distinct reactivity profile, making it a highly valuable building block in multi-step organic synthesis.

The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, particularly its solubility in aqueous media, which can be advantageous in certain reaction conditions. The strategic placement of the functional groups allows for selective chemical modifications, providing a scaffold for constructing complex molecular architectures.

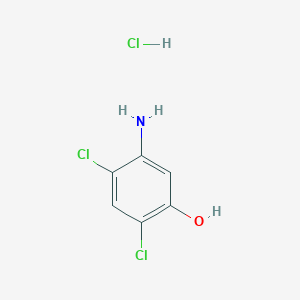

Chemical Structure

The chemical structure of the 5-Amino-2,4-dichlorophenol cation is presented below. The hydrochloride salt is formed by the protonation of the amino group.

Caption: 2D structure of 5-Amino-2,4-dichlorophenol.

Physicochemical Properties

A summary of the key physicochemical properties for 5-Amino-2,4-dichlorophenol and its hydrochloride salt is provided in Table 1. This data is essential for determining appropriate storage conditions, selecting suitable solvents, and ensuring safe handling.

| Property | Value (5-Amino-2,4-dichlorophenol Base) | Value (Hydrochloride Salt) | Source(s) |

| CAS Number | 39489-79-7 | 197178-93-1 | [1][2] |

| Molecular Formula | C₆H₅Cl₂NO | C₆H₆Cl₃NO | [1][2] |

| Molecular Weight | 178.02 g/mol | 214.48 g/mol | [2] |

| Appearance | Solid | Solid | |

| Melting Point | 133-137 °C | Not available | |

| SMILES | C1=C(C(=CC(=C1O)Cl)Cl)N | Cl.Nc1cc(O)c(Cl)cc1Cl | [1][2] |

| InChIKey | QPHMVRPABQUYGN-UHFFFAOYSA-N | FTMLWEVHTJTOLS-UHFFFAOYSA-N | [1][2] |

Synthesis and Purification

The synthesis of 5-Amino-2,4-dichlorophenol is most effectively achieved through a two-step process starting from the readily available precursor, 2,4-dichlorophenol. This pathway involves an electrophilic aromatic substitution (nitration) followed by a chemical reduction. This route is favored due to the directing effects of the hydroxyl and chloro substituents on the aromatic ring, which predictably guide the incoming nitro group to the desired position.

Synthetic Workflow

The overall synthetic strategy is depicted below. The process is designed to be robust and scalable, with purification steps integrated to ensure high purity of the final product.

Caption: Synthetic workflow for 5-Amino-2,4-dichlorophenol HCl.

Step 1: Synthesis of 2,4-Dichloro-5-nitrophenol (Nitration)

Causality: The hydroxyl group of 2,4-dichlorophenol is a strong activating group and is ortho-, para-directing. The existing chloro substituents are deactivating but also ortho-, para-directing. The position para to the hydroxyl group is blocked by a chlorine atom. The positions ortho to the hydroxyl group are sterically hindered or occupied. The most electronically favorable and sterically accessible position for electrophilic nitration is C5, which is ortho to one chlorine and meta to the other and the hydroxyl group. Using a nitrating mixture (HNO₃/H₂SO₄) at controlled temperatures prevents over-nitration and side reactions.

Protocol:

-

Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice/salt bath to maintain a low temperature.

-

Reaction: Charge 2,4-dichlorophenol (1.0 eq) into the flask and add concentrated sulfuric acid slowly with stirring, ensuring the temperature does not exceed 10 °C.

-

Nitration: Prepare a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) and add it dropwise to the reaction flask via the dropping funnel. Maintain the internal temperature between 0 and 5 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid product, 2,4-dichloro-5-nitrophenol, will precipitate.

-

Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry. Recrystallization from an ethanol/water mixture can be performed to obtain a high-purity intermediate.[3]

Step 2: Synthesis of 5-Amino-2,4-dichlorophenol (Reduction)

Causality: The reduction of the nitro group to an amine is a standard transformation. Catalytic transfer hydrogenation using a source like ammonium formate with a platinum-on-carbon (Pt/C) catalyst is a highly effective and selective method that avoids the hydrogenolysis (removal) of the C-Cl bonds, which can be a side reaction under harsher high-pressure hydrogenation conditions.[4] This method provides a clean conversion to the desired amine.

Protocol:

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the synthesized 2,4-dichloro-5-nitrophenol (1.0 eq) and a suitable solvent such as ethanol or methanol.

-

Catalyst and Reagent: Add 10% Platinum on Carbon (Pt/C) catalyst (approx. 5 mol%) and ammonium formate (5.0 eq).

-

Reaction: Heat the mixture to reflux (typically 70-80 °C) with vigorous stirring. The reaction is exothermic and should be monitored.

-

Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

-

Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst. Wash the Celite pad with the reaction solvent.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude 5-Amino-2,4-dichlorophenol free base.

Step 3: Formation of the Hydrochloride Salt

Causality: Converting the free base to its hydrochloride salt is achieved by treating it with hydrochloric acid. This protonates the basic amino group, forming a stable, crystalline salt that is often easier to handle, purify, and store than the free base.

Protocol:

-

Dissolution: Dissolve the crude 5-Amino-2,4-dichlorophenol free base in a minimal amount of a suitable organic solvent like diethyl ether or isopropanol.

-

Precipitation: Slowly add a solution of HCl in diethyl ether (or bubble HCl gas through the solution) with stirring.

-

Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of the synthesized this compound. The following methods are standard for this purpose.

High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC is the method of choice for assessing the purity of this compound. It separates the target analyte from starting materials, intermediates, and by-products based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Protocol (Self-Validating System):

-

System: HPLC with UV-Vis Detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[5]

-

Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v) containing 0.1% Acetic Acid or Phosphoric Acid to ensure the analyte is in its protonated form for consistent peak shape.[6][7]

-

Flow Rate: 1.0 mL/min.[7]

-

Detection Wavelength: UV detection at approximately 280-292 nm, which is a common wavelength for phenolic compounds.[5][7]

-

Sample Preparation: Dissolve a precisely weighed sample in the mobile phase to a concentration of ~0.1 mg/mL.

-

Validation: The system is validated by running a blank (mobile phase only), a standard of the purified compound, and the test sample. Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The chemical shifts, integration, and coupling patterns of the protons in ¹H NMR, and the number and chemical shifts of the carbon signals in ¹³C NMR, provide a unique fingerprint of the molecule.

Expected Spectral Features (in DMSO-d₆):

-

¹H NMR:

-

Aromatic protons will appear as singlets or doublets in the ~6.5-7.5 ppm region. The exact pattern will confirm the substitution pattern.

-

Signals for the -OH and -NH₃⁺ protons will be present, with chemical shifts that can be concentration and temperature-dependent. These are typically broad singlets and can be confirmed by D₂O exchange.

-

-

¹³C NMR:

-

Six distinct signals for the aromatic carbons are expected.

-

Carbons attached to chlorine will be in the ~115-130 ppm range.

-

The carbon attached to the hydroxyl group will be downfield (~140-150 ppm).

-

The carbon attached to the amino group will also show a characteristic shift.[8]

-

Infrared (IR) Spectroscopy

Principle: IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

Expected Characteristic Peaks:

-

O-H stretch (phenol): Broad peak around 3200-3600 cm⁻¹.

-

N-H stretch (ammonium salt): Broad, complex bands in the 2800-3200 cm⁻¹ region.

-

C=C stretch (aromatic): Peaks around 1450-1600 cm⁻¹.

-

C-N stretch: Around 1250-1350 cm⁻¹.

-

C-Cl stretch: Strong peaks in the 1000-1100 cm⁻¹ region.

Applications in Drug Discovery and Development

The trifunctional nature of this compound makes it a strategic intermediate, particularly in the synthesis of kinase inhibitors for oncology.[9]

Role as a Scaffold in Kinase Inhibitors

Mechanistic Insight: Many kinase inhibitors target the ATP-binding pocket of the enzyme. The 2,4-dichlorophenyl moiety is a common structural motif found in potent kinase inhibitors like Bosutinib (a Src/Abl inhibitor).[10] This group can fit into hydrophobic pockets within the ATP-binding site. The amino group at the C5 position serves as a critical handle for synthetic elaboration, allowing for the connection of other pharmacophoric elements (e.g., solubilizing groups, hinge-binding motifs) through amide bond formation or other coupling reactions. The hydroxyl group can act as a hydrogen bond donor or be used as another point of attachment.

Caption: Role of the intermediate in kinase inhibitor synthesis.

The presence of two chlorine atoms enhances the binding affinity through favorable interactions and can improve the metabolic stability of the final drug molecule.[11] The specific substitution pattern of 5-Amino-2,4-dichlorophenol allows for precise orientation of these groups within the target protein.

Other Applications

-

Dye Synthesis: The amino and hydroxyl groups are chromophores and auxochromes, respectively, making the molecule a precursor for various azo dyes and other colorants.

-

Agrochemicals: It serves as a building block for certain classes of herbicides and fungicides.

-

Analytical Reagents: It can be used in the development of colorimetric assays for detecting and quantifying other phenolic compounds.

Safety and Handling

This compound is classified as acutely toxic if swallowed and causes skin and serious eye irritation.[2]

-

Personal Protective Equipment (PPE): Always handle in a chemical fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.[2]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

In case of exposure:

-

Skin contact: Immediately wash with plenty of water for at least 15 minutes.

-

Eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

Ingestion: Wash out mouth with water and seek immediate medical attention.[2]

-

Conclusion

This compound is a chemical intermediate of significant industrial and academic importance. Its well-defined structure and predictable reactivity provide a robust platform for the synthesis of a wide range of high-value molecules. The synthetic and analytical protocols detailed in this guide offer a validated framework for its preparation and quality control. Its established role in the development of targeted therapeutics, particularly kinase inhibitors, underscores its continued relevance in modern drug discovery and underscores the importance of understanding its chemical properties and handling.

References

-

ResearchGate. (n.d.). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[8][12][13]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—A potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][8][12]diazepin-6-one scaffold. Retrieved from [Link]

-

The Royal Society of Chemistry. (2020). S1 Supplementary Information Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. Retrieved from [Link]

- Google Patents. (n.d.). CN112920060A - Synthesis device and application of 2, 6-dichloro-4-aminophenol.

-

National Center for Biotechnology Information. (n.d.). 5-Amino-2,4-dichlorophenol. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). WO2009090669A2 - A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline.

-

ResearchGate. (n.d.). Synthesis and Src Kinase Inhibitory Activity of a Series of 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. Retrieved from [Link]

-

Patsnap. (n.d.). Synthesis method of 2, 6-dichloro-4-aminophenol. Eureka. Retrieved from [Link]

-

ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.

-

SIELC Technologies. (n.d.). Separation of 4-Amino-2,6-dichlorophenol on Newcrom R1 HPLC column. Retrieved from [Link]

-

Reddit. (2017). Synthesis of 2,4-dichlorophenol. r/chemhelp. Retrieved from [Link]

-

ResearchGate. (n.d.). HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2016). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. Retrieved from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

Chemsrc. (n.d.). 5-amino-2,4-dichlorophenol,hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). HPLC-UV (240 nm) chromatogram of chlorophenols. Retrieved from [Link]

-

Asian Journal of Pharmaceutical Analysis. (n.d.). Validated HPLC-UV Method for Simultaneous Determination of Some Anti-Inflammatory and Analgesic Drugs. Retrieved from [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. 5-amino-2,4-dichlorophenol,hydrochloride | CAS#:197178-93-1 | Chemsrc [chemsrc.com]

- 3. Synthesis method of 2, 6-dichloro-4-aminophenol - Eureka | Patsnap [eureka.patsnap.com]

- 4. WO2009090669A2 - A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline - Google Patents [patents.google.com]

- 5. app.utu.ac.in [app.utu.ac.in]

- 6. Separation of 4-Amino-2,6-dichlorophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. asianpubs.org [asianpubs.org]

- 8. rsc.org [rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2,4-Dichloro-5-aminophenol Hydrochloride for Advanced Research and Pharmaceutical Development

This guide serves as an in-depth technical resource for researchers, scientists, and professionals engaged in drug development, providing a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 2,4-Dichloro-5-aminophenol hydrochloride. This document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a robust and validated approach to its application.

Core Physicochemical & Structural Characteristics

2,4-Dichloro-5-aminophenol hydrochloride is a key chemical intermediate. Its hydrochloride form enhances solubility in aqueous media, a critical attribute for various applications in pharmaceutical synthesis. The foundational compound, 2,4-Dichloro-5-aminophenol, possesses a distinct molecular architecture that dictates its reactivity and utility.

The molecular formula for 2,4-Dichloro-5-aminophenol is C₆H₅Cl₂NO.[1][2][3] Its molecular weight is approximately 178.01 g/mol .[1][2] The hydrochloride salt is formed by the addition of hydrochloric acid (HCl) to the amino group.

Table 1: Physicochemical Properties of 2,4-Dichloro-5-aminophenol and its Hydrochloride Salt

| Property | 2,4-Dichloro-5-aminophenol | 2,4-Dichloro-5-aminophenol Hydrochloride | Data Source(s) |

| Molecular Formula | C₆H₅Cl₂NO | C₆H₆Cl₃NO | [1][2][3][4] |

| Molecular Weight | 178.01 g/mol | 214.47 g/mol | [1][2] |

| CAS Number | 39489-79-7 | 197178-93-1 | [2][5] |

| IUPAC Name | 5-amino-2,4-dichlorophenol | 5-amino-2,4-dichlorophenol;hydrochloride | [2] |

| Synonyms | 2,4-Dichloro-5-hydroxyaniline | 5-amino-2,4-dichlorophenol,hydrochloride | [2][3] |

Note: The molecular weight of the hydrochloride salt is calculated by adding the molecular weight of HCl (36.46 g/mol ) to the molecular weight of the base compound.

Synthesis and Purification: A Mechanistic Perspective

The synthesis of substituted aminophenols is a well-established area of organic chemistry. While specific, detailed protocols for the direct synthesis of 2,4-Dichloro-5-aminophenol are not extensively published in readily available literature, a general and logical synthetic pathway can be inferred from established methods for analogous compounds. The primary strategy involves the introduction of chloro- and nitro- groups onto a phenol backbone, followed by the reduction of the nitro group to an amine.

A plausible synthetic route would commence with the chlorination of a suitable phenol derivative, followed by nitration and subsequent reduction. The choice of chlorinating and nitrating agents, as well as the reaction conditions, is critical to achieving the desired regioselectivity.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of 2,4-Dichloro-5-aminophenol hydrochloride.

Experimental Protocol: Catalytic Hydrogenation for Nitro Group Reduction

This protocol describes a general method for the reduction of a dichloronitrophenol intermediate, a crucial step in the synthesis of 2,4-Dichloro-5-aminophenol. This method is adapted from a procedure for a structurally similar compound.[6]

-

Reactor Preparation: The hydrogenation reactor is thoroughly cleaned and purged with an inert gas (e.g., nitrogen or argon) to remove any residual oxygen.

-

Charging the Reactor: The dichloronitrophenol starting material is dissolved in a suitable solvent, such as methanol or ethanol, and charged into the reactor.

-

Catalyst Addition: A catalytic amount of Raney Nickel is carefully added to the reaction mixture. The catalyst loading is typically between 1-5% by weight of the starting material.

-

Hydrogenation: The reactor is sealed and pressurized with hydrogen gas to a pressure of approximately 10 bar. The reaction mixture is then stirred at a controlled temperature, typically between 25-30°C.

-

Reaction Monitoring: The progress of the reaction is monitored by measuring the uptake of hydrogen. The reaction is considered complete when hydrogen consumption ceases.

-

Work-up: Upon completion, the reactor is depressurized, and the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield the crude aminophenol product.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system to yield the high-purity 2,4-Dichloro-5-aminophenol.

-

Salt Formation: To obtain the hydrochloride salt, the purified aminophenol is dissolved in a suitable solvent and treated with a stoichiometric amount of hydrochloric acid. The resulting salt precipitates out of the solution and can be collected by filtration and dried.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is paramount to confirm the identity and purity of 2,4-Dichloro-5-aminophenol hydrochloride, especially in the context of drug development where impurities can have significant safety and efficacy implications. A multi-technique approach is recommended for comprehensive analysis.

Table 2: Recommended Analytical Techniques for Characterization

| Analytical Technique | Purpose | Key Parameters to Evaluate |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Peak purity, retention time, area percent |

| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation | Molecular ion peak (m/z) |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | Chemical shifts, coupling constants, integration |

| Infrared (IR) Spectroscopy | Functional group identification | Characteristic absorption bands (e.g., O-H, N-H, C-Cl) |

| Elemental Analysis | Elemental composition verification | Percentage of C, H, N, Cl, O |

Illustrative HPLC Method for Aminophenol Analysis

While a specific method for 2,4-Dichloro-5-aminophenol hydrochloride is not detailed in the provided search results, a general HPLC method for a related compound, 4-aminophenol, can be adapted.[7]

-

Column: Primesep 100 mixed-mode stationary phase column (4.6 x 150 mm, 5 µm).[7]

-

Mobile Phase: An isocratic mixture of acetonitrile and an aqueous buffer (e.g., sulfuric acid or perchloric acid).[7]

-

Detection: UV detection at a wavelength of approximately 275 nm.[7]

-

Flow Rate: 1.0 mL/min.[7]

The rationale for using a mixed-mode column is its ability to provide both reversed-phase and ion-exchange retention mechanisms, which is ideal for separating polar, ionizable compounds like aminophenols.

Applications in Drug Development and Research

Substituted aminophenols are valuable building blocks in the synthesis of a wide range of pharmaceutical compounds. 2,4-Dichloro-5-aminophenol serves as an important intermediate in the development of various therapeutic agents.[3] Its utility stems from the presence of multiple reactive sites—the hydroxyl, amino, and chloro groups—that allow for diverse chemical modifications.

Logical Flow of Application in Drug Discovery

Caption: Role of 2,4-Dichloro-5-aminophenol HCl in the drug discovery pipeline.

The presence of the dichloro-substituents can enhance the lipophilicity and metabolic stability of the resulting drug candidates. The amino and hydroxyl groups provide convenient handles for the attachment of other molecular fragments to build more complex and potent bioactive molecules. For instance, para-aminophenol derivatives are known to be key components in the development of oncology drugs and have shown potential as anti-inflammatory and analgesic agents.[8]

Safety and Handling

As with all chlorinated phenolic compounds, 2,4-Dichloro-5-aminophenol hydrochloride should be handled with appropriate safety precautions. It is important to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

References

-

PrepChem.com. Synthesis of 2,4-Dichloro-3-isopropyl-6-aminophenol hydrochloride. [Link]

-

PubChem - NIH. 5-Amino-2,4-dichlorophenol. [Link]

-

PubChem - NIH. 3-Amino-2,4-dichlorophenol hydrochloride. [Link]

-

Chemsrc. 5-amino-2,4-dichlorophenol,hydrochloride. [Link]

-

EPA. Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. [Link]

-

PubChem - NIH. 2-Amino-4,6-dichlorophenol. [Link]

-

ResearchGate. Traditional methods for the synthesis of 2,4-dichlorophenol. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Exploring 2,4-Dichloro-3-Aminophenol Hydrochloride: Properties and Applications. [Link]

- Google Patents.

-

PubChem - NIH. 4-Amino-2,5-dichlorophenol. [Link]

- Google Patents.

-

SciSpace. Determination of Chlorophenols in water by LC-MS/MS. Case study. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 2-Chloro-5-aminophenol: A Versatile Intermediate for Pharmaceuticals, Dyes, and Agrochemicals. [Link]

-

SIELC Technologies. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. [Link]

-

SciSpace. Estimation of p-Aminophenol via Diazotization and Coupling Reaction with 4-Chlororesorcinol –Application on Paracetamol. [Link]

-

Kajay Remedies. Role of Para Aminophenol in Oncology Drug Development. [Link]

Sources

- 1. 2,4-DICHLORO-5-AMINOPHENOL | VSNCHEM [vsnchem.com]

- 2. 5-Amino-2,4-dichlorophenol | C6H5Cl2NO | CID 101471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-Amino-2,4-dichlorophenol hydrochloride | C6H6Cl3NO | CID 19898117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-amino-2,4-dichlorophenol,hydrochloride | CAS#:197178-93-1 | Chemsrc [chemsrc.com]

- 6. prepchem.com [prepchem.com]

- 7. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]

- 8. kajay-remedies.com [kajay-remedies.com]

Solubility Profile of 5-Amino-2,4-dichlorophenol Hydrochloride: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the expected solubility profile of 5-Amino-2,4-dichlorophenol hydrochloride, a key intermediate in pharmaceutical synthesis.[1] While specific experimental solubility data for this compound is not extensively documented in publicly available literature, this paper synthesizes fundamental chemical principles, data from analogous aminophenol structures, and established solubility theories to construct a predictive profile. This guide is intended for researchers, scientists, and drug development professionals, offering insights into solvent selection, formulation strategies, and analytical methodology. We will explore the compound's physicochemical properties, predict its behavior in various solvent systems, discuss the critical influence of pH and temperature, and provide a detailed experimental protocol for solubility determination.

Introduction: The Significance of this compound

5-Amino-2,4-dichlorophenol and its hydrochloride salt are versatile chemical intermediates. The parent compound, 5-Amino-2,4-dichlorophenol, is noted for its role in the synthesis of dyes, pigments, and as an intermediate in the development of pharmaceuticals, including anti-inflammatory and analgesic drugs.[1] The hydrochloride salt is of particular interest in pharmaceutical development due to the potential for enhanced aqueous solubility and improved handling properties of the active pharmaceutical ingredient (API). Understanding the solubility of this hydrochloride salt is paramount for efficient process development, formulation design, and ensuring bioavailability.

Physicochemical Properties of 5-Amino-2,4-dichlorophenol and its Hydrochloride Salt

A foundational understanding of the physicochemical properties of the parent compound, 5-Amino-2,4-dichlorophenol, is essential for predicting the behavior of its hydrochloride salt.

| Property | Value (for 5-Amino-2,4-dichlorophenol) | Source |

| Molecular Formula | C₆H₅Cl₂NO | [2][3] |

| Molecular Weight | 178.01 g/mol | [2][3] |

| Melting Point | 133-137 °C | [4] |

| Appearance | Solid | [4] |

The hydrochloride salt is formed by the reaction of the basic amino group with hydrochloric acid. This protonation of the amine to form an ammonium salt is a common strategy to increase the aqueous solubility of amine-containing compounds.[5]

Predicted Solubility Profile

Based on the principles of "like dissolves like" and the ionic nature of the hydrochloride salt, we can predict the solubility of this compound in various solvent classes.

Polar Protic Solvents

-

Water: The hydrochloride salt is expected to exhibit its highest solubility in water, particularly at acidic to neutral pH. The ionic nature of the ammonium chloride salt will facilitate strong ion-dipole interactions with polar water molecules.

-

Alcohols (Methanol, Ethanol): Good solubility is anticipated in lower-chain alcohols. These solvents can engage in hydrogen bonding with both the hydroxyl group and the protonated amino group, in addition to solvating the chloride counter-ion. Related aminophenols demonstrate good solubility in ethanol.[6][7]

Polar Aprotic Solvents

-

Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF): High solubility is expected in these solvents. Their large dipole moments and ability to act as hydrogen bond acceptors will effectively solvate the cation of the salt. 4-Aminophenol is very soluble in DMSO.[8][9]

-

Acetone: Moderate to good solubility is predicted. While acetone is a strong polar aprotic solvent, its hydrogen bonding capability is less pronounced than that of DMSO or DMF.[6][8][9]

Nonpolar Solvents

-

Toluene, Hexanes, Diethyl Ether: Poor to negligible solubility is expected in nonpolar solvents. The high polarity and ionic character of the hydrochloride salt are incompatible with the nonpolar nature of these solvents, which primarily offer weak van der Waals forces for interaction. Related aminophenols show slight to negligible solubility in toluene and diethyl ether.[8][9]

Factors Influencing Solubility

The solubility of this compound is not a static value but is influenced by several environmental factors.

The Critical Role of pH

The pH of the aqueous medium is arguably the most critical factor governing the solubility of this compound. The amino group of aminophenols can be protonated in acidic conditions, forming a more soluble salt, while the phenolic hydroxyl group can be deprotonated in basic conditions, also leading to increased solubility.[10] For the hydrochloride salt, the equilibrium between the salt and the free base is pH-dependent. At lower pH values, the equilibrium will favor the more soluble protonated form. As the pH increases towards the pKa of the amino group, the free base will begin to precipitate, reducing the overall solubility.

The Influence of Temperature

For most solid solutes, including this compound, solubility in a liquid solvent generally increases with temperature.[10] This is because the dissolution process is typically endothermic, requiring energy to overcome the crystal lattice energy of the solid. Applying heat provides this energy, facilitating dissolution. However, it is crucial to consider the thermal stability of the compound to prevent degradation at elevated temperatures.

The Common Ion Effect

The solubility of this compound can be suppressed in solutions that already contain a common ion, namely the chloride ion.[11][12] According to Le Chatelier's principle, the presence of excess chloride ions in the solution will shift the dissolution equilibrium towards the undissolved solid salt, thereby reducing its solubility. This is an important consideration in buffered solutions or formulations containing other chloride salts.

Experimental Determination of Solubility: A Step-by-Step Protocol

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[13] The following protocol outlines a robust procedure for determining the solubility of this compound.

Materials and Equipment

-

This compound

-

Selected solvents (e.g., water, pH-buffered solutions, ethanol, DMSO)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

pH meter

Experimental Workflow

Figure 1. A generalized workflow for the experimental determination of solubility using the shake-flask method.

Detailed Protocol

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the test solvent in a glass vial. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation followed by filtration of the supernatant through a syringe filter to remove any remaining solid particles.[14]

-

Quantification: Accurately dilute an aliquot of the clear filtrate with a suitable mobile phase. Analyze the diluted sample by a validated HPLC-UV method. The concentration of the dissolved compound is determined by comparing the peak area to a standard calibration curve.

Conclusion

While specific quantitative solubility data for this compound remains to be fully elucidated in the public domain, a strong predictive understanding of its solubility profile can be established through the application of fundamental chemical principles. It is anticipated to be highly soluble in polar protic solvents, particularly water, with good solubility in polar aprotic solvents and poor solubility in nonpolar solvents. The solubility is critically dependent on pH and temperature, and the common ion effect should be considered in formulations containing other chloride salts. The experimental protocol provided in this guide offers a reliable methodology for researchers to determine the precise solubility of this compound in various solvent systems, thereby facilitating informed decisions in the drug development process.

References

- Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to optimize properties of pharmaceutical solids. Advanced Drug Delivery Reviews, 59(7), 617-630.

- Avdeef, A. (2007). The Rise of pH-Metric LogP. 1. The pKa-TRIS Method for Determining Ionization Constants and Octanol-Water Partition Coefficients of Multiprotic Substances. Combinatorial Chemistry & High Throughput Screening, 10(3), 167-178.

- Jouyban, A. (2009).

- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.

-

Solubility of Things. (n.d.). 4-Aminophenol. Retrieved from [Link]

-

Slideshare. (n.d.). Solubility experimental methods.pptx. Retrieved from [Link]

-

Solubility of Things. (n.d.). 2-Aminophenol. Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminophenol. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Aminophenol. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 4-AMINOPHENOL. Retrieved from [Link]

-

PubChem. (n.d.). 5-Amino-2,4-dichlorophenol. Retrieved from [Link]

-

Chemsrc. (n.d.). 5-amino-2,4-dichlorophenol,hydrochloride. Retrieved from [Link]

-

Reddit. (2018). Ways of crashing out amines. Retrieved from [Link]

-

PubMed. (1985). Precaution on use of hydrochloride salts in pharmaceutical formulation. Retrieved from [Link]

-

PubMed. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis [PhD thesis, University of Glasgow]. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 5-Amino-2,4-dichlorophenol | C6H5Cl2NO | CID 101471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Amino-2,4-dichlorophenol | Manasa Life Sciences [manasalifesciences.com]

- 4. 2,4-二氯-5-氨基苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. reddit.com [reddit.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Aminophenol - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

A Technical Guide to the Spectroscopic Characterization of 5-Amino-2,4-dichlorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Amino-2,4-dichlorophenol (CAS No: 39489-79-7), a key intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1] While experimental spectroscopic data for this compound is not extensively published, this guide synthesizes available information, presents data from closely related isomers, and provides expert analysis to predict and interpret its spectral characteristics. This document is intended to serve as a valuable resource for researchers and professionals in drug development and analytical chemistry, offering insights into the structural elucidation of this important molecule through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction: The Significance of 5-Amino-2,4-dichlorophenol

5-Amino-2,4-dichlorophenol, also known as 2,4-Dichloro-5-hydroxyaniline, is an aromatic compound with a molecular formula of C₆H₅Cl₂NO and a molecular weight of 178.02 g/mol .[2] Its structure, featuring a phenol ring substituted with two chlorine atoms and an amino group, makes it a versatile building block in organic synthesis. The precise characterization of this molecule is paramount for ensuring the purity and identity of starting materials and intermediates in multi-step synthetic pathways, a critical aspect of process development in the pharmaceutical and chemical industries.

Spectroscopic techniques are indispensable for the unambiguous identification and structural verification of organic molecules. This guide will delve into the expected and reported spectroscopic data for 5-Amino-2,4-dichlorophenol, providing a foundational understanding for its analysis.

Molecular Structure and Isomerism

The substitution pattern on the benzene ring is crucial for the chemical and physical properties of 5-Amino-2,4-dichlorophenol. It is important to distinguish it from its isomers, such as 2-Amino-4,6-dichlorophenol and 4-Amino-2,6-dichlorophenol, as they will exhibit distinct spectroscopic signatures.

Figure 1. Isomeric relationship of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 5-Amino-2,4-dichlorophenol is expected to show distinct signals for the aromatic protons, the amino protons, and the hydroxyl proton. The chemical shifts are influenced by the electron-donating effects of the amino and hydroxyl groups and the electron-withdrawing effects of the chlorine atoms.

Table 1: Predicted ¹H NMR Data for 5-Amino-2,4-dichlorophenol

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| H-3 | 6.8 - 7.2 | Singlet | N/A | This proton is ortho to the amino group and meta to the hydroxyl and a chlorine atom. It is expected to be a singlet due to the absence of adjacent protons. |

| H-6 | 7.0 - 7.4 | Singlet | N/A | This proton is ortho to a chlorine atom and meta to the amino and hydroxyl groups. It is also expected to be a singlet. |

| -NH₂ | 3.5 - 5.0 | Broad Singlet | N/A | The chemical shift of amino protons can vary depending on the solvent, concentration, and temperature due to hydrogen bonding. The signal is often broad. |

| -OH | 9.0 - 10.0 | Broad Singlet | N/A | The phenolic proton is acidic and its chemical shift is also highly dependent on experimental conditions. It typically appears as a broad singlet. |

For comparison, the experimental ¹H NMR data for the related isomer, 2-amino-4-chloro-phenol , in DMSO-d₆ shows signals at δ 9.25 (s, 1H, OH), 6.61 (m, 1H), 6.61 (m, 1H), 6.38 (m, 1H), and 4.80 (s, 2H, NH₂).[3] The complexity of the aromatic region in this isomer is due to the presence of vicinal protons, which would not be the case for 5-Amino-2,4-dichlorophenol.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are influenced by the attached functional groups.

Table 2: Predicted ¹³C NMR Data for 5-Amino-2,4-dichlorophenol

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-1 (C-OH) | 150 - 155 | The carbon attached to the hydroxyl group is expected to be significantly deshielded. |

| C-2 (C-Cl) | 120 - 125 | The carbon attached to a chlorine atom will be deshielded. |

| C-3 (C-H) | 115 - 120 | This carbon is influenced by the ortho amino group and meta hydroxyl and chlorine groups. |

| C-4 (C-Cl) | 125 - 130 | The second carbon attached to a chlorine atom. |

| C-5 (C-NH₂) | 140 - 145 | The carbon attached to the amino group is expected to be deshielded. |

| C-6 (C-H) | 118 - 123 | This carbon is influenced by the ortho chlorine atom and meta amino and hydroxyl groups. |

The experimental ¹³C NMR data for 2-amino-4-chloro-phenol in DMSO-d₆ shows peaks at δ 143.42, 139.00, 123.50, 115.75, 115.66, and 113.86 ppm.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-Amino-2,4-dichlorophenol will be characterized by absorption bands corresponding to the O-H, N-H, C-Cl, and aromatic C-H and C=C bonds.

An ATR-IR spectrum of 5-Amino-2,4-dichlorophenol has been recorded on a Bruker Tensor 27 FT-IR instrument and is available from Bio-Rad Laboratories, Inc.[4] While the full spectrum is not publicly available, the expected characteristic absorption bands are summarized below.

Table 3: Predicted IR Absorption Bands for 5-Amino-2,4-dichlorophenol

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Phenol) | 3200 - 3600 | Strong, Broad |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, Doublet |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic C=C Bending | 1450 - 1600 | Medium to Strong |

| C-O Stretch (Phenol) | 1200 - 1260 | Strong |

| C-N Stretch (Amine) | 1250 - 1350 | Medium |

| C-Cl Stretch | 1000 - 1100 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation of identity.

While no experimental mass spectrum for 5-Amino-2,4-dichlorophenol was found, the expected fragmentation pattern can be predicted based on its structure. The molecular ion peak (M⁺) would be expected at m/z 177, with an isotopic peak (M+2) at m/z 179 of approximately two-thirds the intensity of the molecular ion peak, which is characteristic of compounds containing two chlorine atoms.

Predicted Fragmentation Pathway

Figure 2. Predicted major fragmentation pathways.

Common fragmentation pathways for aromatic amines and phenols include the loss of small molecules like CO and HCN, as well as cleavage of the C-Cl bonds.

Experimental Protocols

For researchers intending to acquire spectroscopic data for 5-Amino-2,4-dichlorophenol, the following general protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-Amino-2,4-dichlorophenol in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent is critical as it can influence the chemical shifts of labile protons (-OH and -NH₂).

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly onto the ATR crystal. For KBr pellet method, mix a small amount of the sample with dry KBr powder and press it into a transparent pellet.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will provide detailed fragmentation information. Electrospray Ionization (ESI) is typically used for LC-MS and often results in a prominent molecular ion peak with less fragmentation.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Safety and Handling

5-Amino-2,4-dichlorophenol is classified as toxic if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

References

-

PubChem. 5-Amino-2,4-dichlorophenol. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. S1 Supplementary Information Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. [Link]

-

Manasa Life Sciences. 5-Amino-2,4-dichlorophenol. [Link]

Sources

An In-Depth Technical Guide to the Toxicological and Safety Profile of 5-Amino-2,4-dichlorophenol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating Data Gaps through Scientific Rationale

Chemical Identity and Industrial Relevance

5-Amino-2,4-dichlorophenol hydrochloride is a chlorinated aromatic amine. Structurally, it is a phenol with two chlorine atoms and an amino group attached to the benzene ring. This class of compounds serves as crucial intermediates in various industrial syntheses.[1][2] They are particularly significant in the manufacturing of dyes and pigments for the textile industry.[1][2] Additionally, their chemical reactivity makes them valuable in the development of certain pharmaceuticals, agrochemicals like herbicides and fungicides, and as reagents in analytical chemistry.[1]

Physicochemical Properties

A clear understanding of the physicochemical properties is fundamental to assessing the toxicological and safety profile of a chemical.

| Property | Value | Source |

| Molecular Formula | C₆H₆Cl₃NO | [3] |

| Molecular Weight | 214.5 g/mol | [3] |

| CAS Number | 197178-93-1 | [3][4] |

| Appearance | Solid (form not specified) | [2] |

| Melting Point | 133-137 °C | [2] |

| Boiling Point | No data available | [3] |

| Density | No data available | [3] |

| Solubility | No specific data, but its hydrochloride form suggests some aqueous solubility. The parent compound, 2,4-dichlorophenol, is slightly soluble in water and readily soluble in alkaline solutions.[5] |

Toxicological Profile: A Read-Across Approach

The following sections detail the toxicological endpoints. The primary data is drawn from studies on the closely related isomer, 3-Amino-2,4-dichlorophenol hydrochloride, as a surrogate.

Acute Toxicity

Acute toxicity assesses the adverse effects of a single, high-dose exposure.

-

Oral Toxicity (Read-Across from 3-Amino-2,4-dichlorophenol HCl) : An acute oral toxicity study in Wistar rats established that the LD₅₀ is likely between 300 mg/kg and 2000 mg/kg body weight.[6] No mortality was observed at a single dose of 300 mg/kg.[6] However, all animals administered a single dose of 2000 mg/kg died within 30 minutes.[6] Post-mortem examination of the high-dose group revealed lesions in the lungs and stomach.[6] Based on GHS criteria, this would classify the substance as toxic if swallowed.[2][7]

-

Dermal and Inhalation Toxicity : While classified as potentially harmful by inhalation and in contact with skin, specific quantitative data (LD₅₀ or LC₅₀) for this compound are not available.[3][8]

Skin and Eye Irritation

-

Skin Irritation (Read-Across from 3-Amino-2,4-dichlorophenol HCl) : A study on rabbits involving a 4-hour semi-occlusive application demonstrated that the substance is a skin irritant.[6] The application resulted in well-defined erythema (redness) and slight edema (swelling).[6] The irritation resolved within 14 days.[6]

-

Eye Irritation (Read-Across from 3-Amino-2,4-dichlorophenol HCl) : An acute eye irritation study in rabbits showed that instillation of the substance caused conjunctival redness and swelling, which persisted for up to 72 hours.[6] Irritation on the outside of the eyelids was also noted.[6]

Skin Sensitization (Read-Across from 3-Amino-2,4-dichlorophenol HCl)

A Local Lymph Node Assay (LLNA) was conducted to evaluate the potential for skin sensitization.[6] The results of this study indicate that 3-Amino-2,4-dichlorophenol HCl is a moderate skin sensitizer.[6] This is a critical finding for handling protocols, as repeated skin contact could lead to an allergic response.

Mutagenicity and Genotoxicity (Read-Across from 3-Amino-2,4-dichlorophenol HCl)

The genotoxic potential was assessed for the three key endpoints: gene mutation, chromosome aberration, and in vivo genotoxicity.

-

Bacterial Reverse Mutation Assay (Ames Test) : The substance was tested in five strains of Salmonella typhimurium both with and without metabolic activation. It did not induce a biologically relevant increase in revertant colonies, indicating it is not mutagenic under these test conditions.[6]

-

In Vitro Mammalian Cell Gene Mutation Test : No data available for the 3-amino isomer.

-

In Vivo Micronucleus Test : An in vivo micronucleus test in mice using intraperitoneal injection at doses up to 150 mg/kg did not show a clastogenic or aneugenic effect on the bone marrow cells.[6]

Overall, the available data for the 3-amino isomer suggests that it is not genotoxic.[6]

Carcinogenicity (Read-Across from 2,4-Dichlorophenol)

No carcinogenicity data are available for this compound or its 3-amino isomer. However, long-term carcinogenicity studies on the parent compound, 2,4-dichlorophenol, have been conducted by the National Toxicology Program (NTP). These studies in rats and mice showed no evidence of carcinogenic activity.[9] While this provides some reassurance, the addition of an amino group can alter the metabolic pathways and carcinogenic potential of a molecule. Therefore, in the absence of specific data, a cautious approach is warranted.

Reproductive and Developmental Toxicity

-

Reproductive Toxicity : No data on reproductive toxicity were submitted for 3-Amino-2,4-dichlorophenol HCl.[6] A two-generation reproductive toxicity study on 2,4-dichlorophenol in rats reported a reduced number of implantation sites and live births at higher exposure levels.[10]

-

Teratogenicity (Developmental Toxicity) (Read-Across from 3-Amino-2,4-dichlorophenol HCl) : A prenatal developmental toxicity study was conducted in Wistar rats according to OECD Guideline 414.[6] The results of this study are pending and were not included in the reviewed report. A study on 2,4-dichlorophenol indicated it did not have teratogenic potential but did cause delayed fetal development secondary to maternal toxicity at high doses.[9]

Safety, Handling, and Exposure Control

Based on the toxicological profile, stringent safety measures are required when handling this compound.

Engineering Controls

-

Ventilation : This compound should only be handled in a chemical fume hood to minimize inhalation exposure.[3]

-

Containment : Procedures should be designed to minimize dust generation and accumulation.[8]

Personal Protective Equipment (PPE)

-

Eye Protection : Chemical safety goggles or a face shield are mandatory.[3]

-

Hand Protection : Chemical-resistant gloves (e.g., nitrile) must be worn.[3]

-

Skin and Body Protection : A lab coat or other protective clothing is required to prevent skin contact.[3]

-

Respiratory Protection : If there is a risk of dust inhalation despite engineering controls, an approved respirator (e.g., N95 dust mask) should be used.[2]

First Aid Measures

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids. Seek immediate medical attention.[3]

-

Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3]

-

Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

-

Ingestion : Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]

Handling and Storage

-

Handling : Only personnel trained in handling hazardous chemicals should work with this substance.[3] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[3][8]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][8] Keep away from heat, sparks, and open flames.[3]

-

Incompatible Materials : Avoid contact with strong oxidizing agents.[3]

Experimental Protocols: A Methodological Overview

To provide context for the toxicological data, this section outlines the principles of key experimental protocols that would be used to assess the safety of a compound like this compound.

Protocol for In Vivo Skin Irritation/Corrosion Testing (OECD 404)

This protocol is designed to determine the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

-

Animal Model : Healthy, young adult albino rabbits are typically used.[11]

-

Preparation : Approximately 24 hours before the test, the fur on the animal's back is clipped.[11]

-

Application : A 0.5 g dose of the solid test substance, moistened with a small amount of water, is applied to a small patch of skin (approx. 6 cm²).[11] The patch is covered with a gauze dressing and held in place with non-irritating tape.[11]

-

Exposure : The exposure duration is typically 4 hours.[11]

-

Observation : After the exposure period, the patch is removed. The skin is evaluated for erythema and edema at 1, 24, 48, and 72 hours after removal.[11] The reactions are scored, and the reversibility of any effects is observed for up to 14 days.[11]

Protocol for Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This in vitro test is widely used to detect a compound's potential to cause gene mutations.

-

Test System : Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that leave them unable to synthesize an essential amino acid (e.g., histidine for Salmonella) are used.

-

Metabolic Activation : The test is performed with and without the addition of a mammalian liver homogenate (S9 mix) to simulate metabolic processes that might convert a non-mutagenic substance into a mutagenic one.

-

Procedure : The bacterial strains are exposed to the test substance at various concentrations on a petri dish with a minimal amount of the required amino acid.

-

Endpoint : If the substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to grow and form visible colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic effect.

Visualization of Key Concepts

Chemical Structure

Caption: Chemical structure of 5-Amino-2,4-dichlorophenol.

Toxicological Hazard Summary

Caption: Summary of key toxicological hazards.

Risk Assessment Workflow

Caption: A simplified workflow for chemical risk assessment.

Conclusion and Recommendations

While a complete toxicological dataset for this compound is not available, a read-across analysis from a close structural isomer and the parent compound provides a strong basis for a precautionary approach. The available evidence indicates that this compound is acutely toxic if swallowed, a skin and eye irritant, and a moderate skin sensitizer . The data on genotoxicity for a related isomer are negative. There is no evidence of carcinogenicity for the parent compound, 2,4-dichlorophenol.

Due to the identified hazards and the existing data gaps, particularly for reproductive toxicity and chronic exposure, all work with this compound must be conducted under strict safety protocols. Adherence to the handling, storage, and personal protective equipment guidelines outlined in this document is mandatory to ensure the safety of all personnel.

References

-

Information on skin irritation/corrosion testing. (2021). Environmental Analysis Health and Toxicology. [Link]

-

European Commission, Scientific Committee on Consumer Products. (2007). Opinion of the Scientific Committee on Consumer Products on 3-amino-2,4-dichlorophenol HCl (A43). [Link]

-

Chemsrc. 5-amino-2,4-dichlorophenol,hydrochloride | CAS#:197178-93-1. (n.d.). [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2017). Phenol, 2,4-diamino-, dihydrochloride: Human health tier II assessment. [Link]

-

Dermatotoxicology and Sensitive Skin Syndrome. (2017). Plastic Surgery Key. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Chlorophenols. [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). Phenol, 2,4-dichloro- - Evaluation statement. [Link]

-

Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics. (2022). Cosmetic Ingredient Review. [Link]

-

National Center for Biotechnology Information. HEALTH EFFECTS - Toxicological Profile for Chlorophenols. (n.d.). [Link]

-

PubChem. 5-Amino-2,4-dichlorophenol | C6H5Cl2NO | CID 101471. (n.d.). [Link]

-

PubMed. Final report on the safety assessment of 6-Amino-m-Cresol, 6-Amino-o-Cresol, 4-Amino-m-Cresol, 5-Amino-4-Chloro-o-Cresol, 5-Amino-6-Chloro-o-Cresol, and 4-Chloro-2-Aminophenol. (2004). [Link]

-

PubMed Central. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. (2018). [Link]

-

Hazard assessment of 2,4-Dichlorophenol. (n.d.). [Link]

-

This compound, 98% Purity, C6H6Cl3NO, 25 grams. (n.d.). [Link]

-

U.S. Environmental Protection Agency. (2007). Provisional Peer Reviewed Toxicity Values for 2,4-Dichlorophenol. [Link]

-

PubMed Central. Organochlorine pesticides, their toxic effects on living organisms and their fate in the environment. (2014). [Link]

-

National Center for Biotechnology Information. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Chlorophenols. (n.d.). [Link]

-

U.S. Environmental Protection Agency. (1980). Ambient Water Quality Criteria for 2,4-dichlorophenol. [Link]

-

LITFL. Organochlorines - Toxicology Library Toxicant. (2020). [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2,4-二氯-5-氨基苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 5-amino-2,4-dichlorophenol,hydrochloride | CAS#:197178-93-1 | Chemsrc [chemsrc.com]

- 4. 5-AMINO-2,4-DICHLORO-PHENOL HCL | 197178-93-1 [amp.chemicalbook.com]

- 5. epa.gov [epa.gov]

- 6. ec.europa.eu [ec.europa.eu]

- 7. 5-Amino-2,4-dichlorophenol | C6H5Cl2NO | CID 101471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. dl.ndl.go.jp [dl.ndl.go.jp]

- 10. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 11. Dermatotoxicology and Sensitive Skin Syndrome | Plastic Surgery Key [plasticsurgerykey.com]

An In-Depth Technical Guide to the Applications of 2,4-Dichloro-5-hydroxyaniline

Foreword: Unveiling the Potential of a Versatile Intermediate

To the dedicated researchers, scientists, and professionals in the dynamic fields of drug development, agrochemical innovation, and material science, this guide serves as a comprehensive technical exploration into the applications of 2,4-dichloro-5-hydroxyaniline. This chlorinated aromatic amine, a seemingly simple molecule, holds significant potential as a versatile building block in the synthesis of a diverse array of commercially and scientifically important compounds.

This document moves beyond a mere recitation of facts. It is designed to be an immersive and practical resource, delving into the "why" behind the "how." As a senior application scientist, my objective is to not only present established protocols but to also illuminate the underlying chemical principles that govern the reactivity and utility of this compound. We will explore its role in the vibrant world of azo dyes, its emerging significance in the synthesis of bioactive molecules, and its established position as a key intermediate in the agrochemical industry.

Through detailed experimental methodologies, clear visualizations of reaction pathways, and a steadfast commitment to scientific integrity, this guide aims to empower you, the innovator, to harness the full potential of 2,4-dichloro-5-hydroxyaniline in your research and development endeavors.

Section 1: Foundational Knowledge - Physicochemical Properties and Safety

A thorough understanding of the fundamental properties and safety considerations of any chemical is paramount to its successful and responsible application.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of 2,4-dichloro-5-hydroxyaniline. This data is crucial for designing experimental setups, predicting solubility, and ensuring appropriate storage conditions.

| Property | Value | Reference |

| CAS Number | 39489-79-7 | [1] |

| Molecular Formula | C₆H₅Cl₂NO | [1] |

| Molecular Weight | 178.02 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 133-137 °C | [1] |

| Boiling Point | 292.6 ± 35.0 °C at 760 mmHg | [1] |

| Density | 1.6 ± 0.1 g/cm³ | [1] |

| Flash Point | 130.8 ± 25.9 °C | [1] |

Safety and Handling: A Self-Validating System

Working with chlorinated aromatic amines requires a stringent adherence to safety protocols. The information presented here is synthesized from available Safety Data Sheets (SDS) and best laboratory practices to create a self-validating system for safe handling.

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed.[1]

-

Reproductive Toxicity: May damage fertility or the unborn child.[1]

-

Environmental Hazards: May cause long-lasting harmful effects to aquatic life.[1]

Precautionary Measures and Personal Protective Equipment (PPE):

A multi-layered approach to safety is essential. The following PPE and handling precautions should be considered mandatory when working with 2,4-dichloro-5-hydroxyaniline:

| Precaution | Rationale |

| Engineering Controls | Work in a well-ventilated area, preferably a fume hood, to minimize inhalation exposure. |

| Eye/Face Protection | Wear chemical safety goggles and a face shield to protect against splashes. |

| Skin Protection | Wear nitrile or neoprene gloves, a lab coat, and closed-toe shoes. Avoid skin contact. |

| Respiratory Protection | If dusts are generated, use a NIOSH-approved respirator with an appropriate particulate filter. |

| Handling | Avoid generating dust. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[1] |

First Aid Measures:

| Exposure Route | First Aid Protocol |

| Ingestion | Get medical help immediately. Rinse mouth.[1] |

| Skin Contact | Wash with plenty of water. If skin irritation occurs, get medical help.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention. |

| Inhalation | Move person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. |

Section 2: Application in Azo Dye Synthesis

Azo dyes represent a vast and commercially significant class of colorants. The presence of an amino group on an aromatic ring makes 2,4-dichloro-5-hydroxyaniline a prime candidate for the synthesis of these vibrant compounds.

The Chemistry of Azo Coupling: An Overview

The synthesis of azo dyes from an aromatic amine involves a two-step process: diazotization followed by azo coupling.

-

Diazotization: The primary aromatic amine is converted to a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (0-5 °C). The low temperature is critical to prevent the unstable diazonium salt from decomposing.

-

Azo Coupling: The electrophilic diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or another aniline derivative. The coupling reaction is an electrophilic aromatic substitution.

The following diagram illustrates the general workflow for azo dye synthesis.

Caption: General workflow for the synthesis of azo dyes.

Regioselectivity in Azo Coupling: The Role of Substituents

The position of the azo coupling on the coupling component is directed by the substituents already present on the ring. In the case of 2,4-dichloro-5-hydroxyaniline as the diazo component, the electronic properties of the chlorine and hydroxyl groups on the resulting dye molecule will influence its final color and properties. The amino group of the aniline is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution.[2] The two chlorine atoms are deactivating but also ortho-, para-directing. The hydroxyl group is also a strong activating group and an ortho-, para-director. The interplay of these groups dictates the reactivity and the position of electrophilic attack.

Detailed Experimental Protocol: Synthesis of a Disperse Azo Dye

The following protocol is adapted from the synthesis of halogenated disazo disperse dyes and provides a detailed, step-by-step methodology for the synthesis of an azo dye using a dichlorinated aniline as the starting material.[3] This can be directly applied to 2,4-dichloro-5-hydroxyaniline.

Step 1: Diazotization of 2,4-Dichloro-5-hydroxyaniline

-

In a 250 mL beaker, suspend 0.1 mol of 2,4-dichloro-5-hydroxyaniline in 100 mL of water.

-

Carefully add 10 mL of concentrated hydrochloric acid while stirring.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

In a separate beaker, dissolve 0.1 mol of sodium nitrite in 50 mL of water and cool to 0-5 °C.

-

Slowly add the sodium nitrite solution to the aniline suspension over 20 minutes, maintaining the temperature between 0-5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.

-

Destroy any excess nitrous acid by the cautious addition of a small amount of urea until the solution no longer gives a positive test with starch-iodide paper.

Step 2: Azo Coupling with a Coupling Component (e.g., 2-Naphthol)

-

In a 500 mL beaker, dissolve 0.1 mol of 2-naphthol in 100 mL of 10% aqueous sodium hydroxide solution.

-

Cool the 2-naphthol solution to 0-5 °C in an ice-salt bath.

-

Slowly add the cold diazonium salt solution from Step 1 to the 2-naphthol solution with vigorous stirring, maintaining the temperature below 5 °C.

-

Continue stirring the reaction mixture for 2 hours at 0-5 °C. A colored precipitate of the azo dye will form.

-

Filter the precipitated dye using a Büchner funnel and wash with cold water until the washings are neutral.

-

Dry the dye in a vacuum oven at 60 °C.

The following diagram illustrates the specific reaction for this protocol.

Caption: Reaction scheme for the synthesis of an azo dye.

Section 3: Agrochemical Applications

Substituted anilines are crucial intermediates in the synthesis of a wide range of agrochemicals, including herbicides and fungicides. The specific substitution pattern of 2,4-dichloro-5-hydroxyaniline makes it a valuable precursor for certain classes of active ingredients. A closely related compound, 2,4-dichloro-5-isopropoxyaniline, is a key intermediate in the synthesis of the herbicide Oxadiazon.[4]

General Synthetic Strategy for Agrochemicals

The synthesis of complex agrochemicals often involves multi-step sequences where the aniline derivative is modified to introduce the desired functional groups and build the core structure of the active molecule. This can involve reactions such as:

-

N-alkylation or N-acylation: To introduce side chains.

-

Cyclization reactions: To form heterocyclic rings, which are common motifs in many pesticides.

-

Further aromatic substitutions: To add other functional groups to the benzene ring.

The following diagram provides a conceptual workflow for the utilization of a substituted aniline in agrochemical synthesis.

Caption: Conceptual workflow for agrochemical synthesis.

Section 4: Pharmaceutical Potential and Bioactive Molecules

The synthesis of novel pharmaceutical compounds is a continuous endeavor, and chlorinated anilines serve as versatile starting materials for the construction of various bioactive molecules and heterocyclic compounds.[5] While specific, large-scale pharmaceutical applications of 2,4-dichloro-5-hydroxyaniline are not as extensively documented as its use in other industries, its structure suggests significant potential in medicinal chemistry.